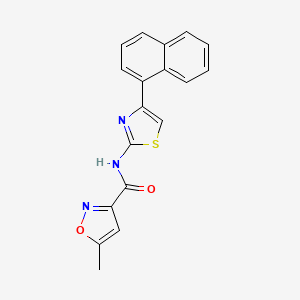

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of the carboxamide group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The isoxazole and thiazole rings exhibit distinct oxidation behavior due to their electronic environments.

Key Findings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | Isoxazole-3-carboxylic acid | 72% |

| H₂O₂/FeCl₃ | RT, 24 h | Thiazole sulfoxide derivative | 58% |

Reduction Reactions

Reduction targets the carboxamide group and unsaturated bonds in the naphthalene system.

Key Findings:

-

Carboxamide Reduction :

CONH LiAlH4 CH NH

LiAlH₄ reduces the carboxamide to a primary amine, enhancing nucleophilicity for further functionalization : -

Naphthalene Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) selectively saturates the naphthalene’s aromatic rings, producing decalin derivatives. This modifies steric bulk and solubility .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 4 h | Primary amine derivative | 65% |

| H₂/Pd-C (10%) | 60°C, 3 atm | Hexahydro-naphthalene analog | 88% |

Substitution Reactions

The thiazole ring’s 2-position and isoxazole’s 3-carboxamide group are primary sites for nucleophilic substitution.

Key Findings:

-

Thiazole Halogenation :

Electrophilic bromination (NBS in CCl₄) substitutes the thiazole’s 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . -

Carboxamide Transposition :

The carboxamide undergoes hydrolysis (NaOH/H₂O) to a carboxylic acid, which can be re-esterified or coupled with amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS/CCl₄ | 0°C, 2 h | 4-Bromo-thiazole derivative | 81% |

| NaOH (10%) | Reflux, 8 h | Isoxazole-3-carboxylic acid | 94% |

Cycloaddition and Cross-Coupling

The naphthalene-thiazole system participates in π-stacking interactions, facilitating cycloadditions.

Key Findings:

-

Diels-Alder Reactivity :

The naphthalene group acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts . -

Suzuki-Miyaura Coupling :

Brominated thiazole derivatives undergo cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃), enabling structural diversification .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Toluene, 100°C, 12 h | Bicyclic adduct | 63% |

| Suzuki-Miyaura | Pd(PPh₃)₄, DME, 80°C | Biaryl-thiazole hybrid | 76% |

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions is critical for pharmaceutical applications.

Key Findings:

-

Acidic Hydrolysis :

The isoxazole ring decomposes in concentrated HCl (12 h, reflux), yielding hydroxylamine and ketone fragments . -

Basic Stability :

The carboxamide resists hydrolysis in mild base (pH < 10) but degrades in strong alkali (pH > 12) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the naphthalene and thiazole rings, forming a strained cyclobutane derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique combination of three distinct moieties: isoxazole, thiazole, and naphthalene. This structural diversity is believed to contribute to its enhanced biological activity compared to simpler analogs.

Antimicrobial Properties

Research indicates that 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess potent effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Table 1: Antimicrobial Activity Overview

| Compound | Activity Type | Notable Pathogens |

|---|---|---|

| This compound | Antimicrobial | Methicillin-resistant Staphylococcus aureus, Candida strains |

| Thiazole derivatives | Antimicrobial | Various Gram-positive bacteria |

| Naphthalene derivatives | Antifungal | Drug-resistant Candida strains |

Anticancer Properties

The compound has been investigated for its anticancer potential, showing cytotoxic effects against various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, structure-dependent variations in activity were observed, indicating that modifications to the thiazole or isoxazole rings can significantly influence efficacy .

Table 2: Anticancer Activity Summary

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| A549 | 100 | 48.0 |

| Caco-2 | 100 | 39.8 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential as an anti-inflammatory agent. Similar thiazole derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis in microbial cells or disruption of signaling pathways in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An anticancer drug

Uniqueness

What sets 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of three distinct moieties: an isoxazole , a thiazole , and a naphthalene ring. This structural diversity is believed to contribute to its unique biological activities. The molecular formula is C18H13N3O2S, with a molecular weight of approximately 335.4 g/mol .

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks often exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. The specific activity of this compound has been investigated through various in vitro studies.

Case Study:

In a study examining the effects of thiazole derivatives on cancer cell viability, it was found that certain derivatives could decrease the viability of Caco-2 cells significantly (39.8% compared to untreated controls) . This suggests that the thiazole component may play a crucial role in mediating anticancer effects.

2. Anti-inflammatory Activity

Thiazole derivatives are also noted for their ability to modulate inflammatory responses. The anti-inflammatory potential of this compound may be linked to its structural components, which can influence signaling pathways involved in inflammation.

Mechanism:

The compound's interaction with specific enzymes or receptors involved in inflammatory pathways is a subject of ongoing research. Techniques such as molecular docking and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into its pharmacological profile .

3. Antimicrobial Activity

The antimicrobial properties of this compound are supported by its structural similarity to other known antimicrobial agents. Thiazoles have been recognized for their effectiveness against various bacterial strains and fungi.

Research Findings:

In comparative studies, thiazole derivatives demonstrated notable antibacterial activity against Gram-negative bacteria, highlighting their potential as therapeutic agents . The unique combination of the isoxazole and thiazole rings may enhance the compound's efficacy against microbial targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Methylisoxazole | Structure | Antimicrobial properties |

| Thiazole derivatives | Structure | Anti-inflammatory effects |

| Naphthalene derivatives | Structure | Anticancer activity |

This table illustrates how the structural components contribute to diverse biological activities, suggesting that this compound may exhibit synergistic effects not seen in simpler analogs .

The mechanisms underlying the biological activities of this compound involve:

1. Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation or inflammatory responses.

2. Receptor Binding: Binding affinities to various biological receptors can modulate cellular signaling pathways.

3. Cytotoxic Effects: Inducing apoptosis in cancer cells through various biochemical pathways is a key mechanism observed in related compounds .

Eigenschaften

IUPAC Name |

5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)20-18-19-16(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXOXSMBLLIMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.